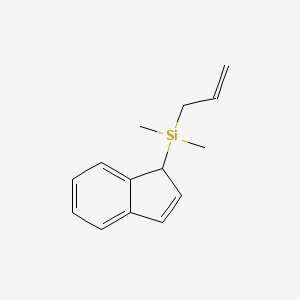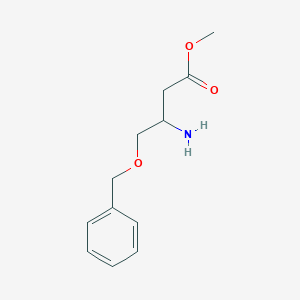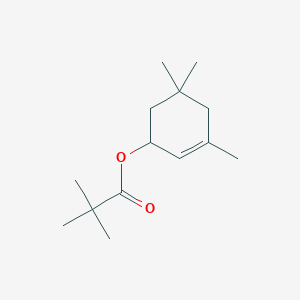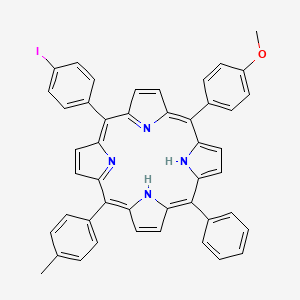
5-(4-Iodophenyl)-10-(4-methoxyphenyl)-20-(4-methylphenyl)-15-phenylporphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Iodophenyl)-10-(4-methoxyphenyl)-20-(4-methylphenyl)-15-phenylporphyrin is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. This specific compound is characterized by its unique substitution pattern on the porphyrin ring, which includes iodophenyl, methoxyphenyl, methylphenyl, and phenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Iodophenyl)-10-(4-methoxyphenyl)-20-(4-methylphenyl)-15-phenylporphyrin typically involves the condensation of pyrrole with substituted benzaldehydes under acidic conditions. The reaction is followed by oxidation to form the porphyrin macrocycle. The specific steps are as follows:
Condensation Reaction: Pyrrole is reacted with 4-iodobenzaldehyde, 4-methoxybenzaldehyde, 4-methylbenzaldehyde, and benzaldehyde in the presence of an acid catalyst such as trifluoroacetic acid.
Oxidation: The resulting intermediate is oxidized using an oxidizing agent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form the porphyrin macrocycle.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Iodophenyl)-10-(4-methoxyphenyl)-20-(4-methylphenyl)-15-phenylporphyrin can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The porphyrin ring can undergo oxidation and reduction reactions, altering its electronic properties.
Metalation: The compound can form metal complexes by coordinating with metal ions such as zinc, copper, or iron.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like thiols, amines, or alkoxides. Conditions typically involve solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) and mild heating.
Oxidation and Reduction: Oxidizing agents like DDQ or reducing agents like sodium borohydride can be used.
Metalation: Metal salts such as zinc acetate or copper chloride are used in the presence of a base like triethylamine.
Major Products
Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.
Metalation: Metal-porphyrin complexes with enhanced stability and unique electronic properties.
Applications De Recherche Scientifique
5-(4-Iodophenyl)-10-(4-methoxyphenyl)-20-(4-methylphenyl)-15-phenylporphyrin has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex porphyrin derivatives and studying their properties.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Explored for its role in developing diagnostic agents and therapeutic drugs.
Industry: Utilized in the development of organic photovoltaic cells and sensors due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 5-(4-Iodophenyl)-10-(4-methoxyphenyl)-20-(4-methylphenyl)-15-phenylporphyrin involves its ability to interact with light and generate reactive oxygen species (ROS). This property is particularly useful in photodynamic therapy, where the compound is activated by light to produce ROS that can kill cancer cells. The porphyrin ring’s conjugated system allows for efficient absorption of light, and the various substituents can modulate its photophysical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraphenylporphyrin: Lacks the specific substitutions found in 5-(4-Iodophenyl)-10-(4-methoxyphenyl)-20-(4-methylphenyl)-15-phenylporphyrin.
5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: Contains methoxy groups but lacks the iodophenyl and methylphenyl substitutions.
5,10,15,20-Tetrakis(4-iodophenyl)porphyrin: Contains iodophenyl groups but lacks the methoxyphenyl and methylphenyl substitutions.
Uniqueness
The unique combination of iodophenyl, methoxyphenyl, methylphenyl, and phenyl groups in this compound imparts distinct electronic and photophysical properties. These properties make it particularly suitable for applications in photodynamic therapy and organic electronics, where specific absorption and emission characteristics are crucial.
Propriétés
Numéro CAS |
874948-42-2 |
|---|---|
Formule moléculaire |
C46H33IN4O |
Poids moléculaire |
784.7 g/mol |
Nom IUPAC |
15-(4-iodophenyl)-10-(4-methoxyphenyl)-20-(4-methylphenyl)-5-phenyl-21,22-dihydroporphyrin |
InChI |
InChI=1S/C46H33IN4O/c1-28-8-10-30(11-9-28)44-37-22-20-35(48-37)43(29-6-4-3-5-7-29)36-21-23-41(49-36)46(32-14-18-34(52-2)19-15-32)42-27-26-40(51-42)45(39-25-24-38(44)50-39)31-12-16-33(47)17-13-31/h3-27,48-49H,1-2H3 |
Clé InChI |
XVFKUKNFYPTFSY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)I)C8=CC=C(C=C8)OC)C9=CC=CC=C9)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


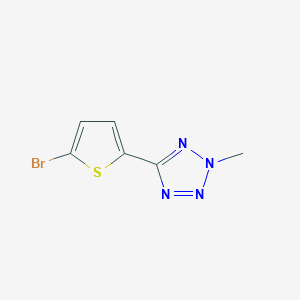
![1,6-Bis[3,5-bis(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone](/img/structure/B15168426.png)
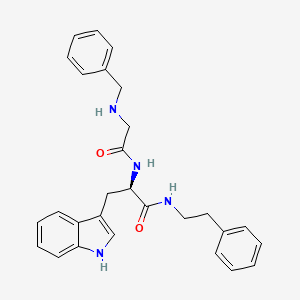
![4,4'-[(2-Nitro-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol)](/img/structure/B15168437.png)
![Benzene, 2-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl-](/img/structure/B15168441.png)
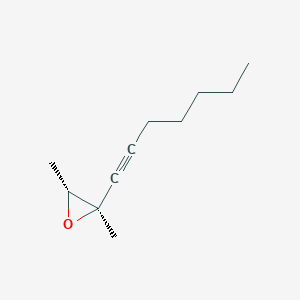
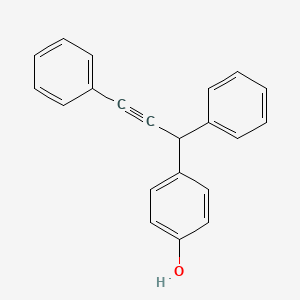
![N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylpyrrole-3-carboxamide](/img/structure/B15168465.png)
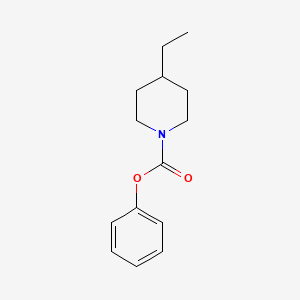
![2-[(5-Chloro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B15168470.png)
